molecular formula C10H11F3O2 B11722594 2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol

2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol

Cat. No.: B11722594
M. Wt: 220.19 g/mol
InChI Key: YYSHRVGUPRWIID-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol typically involves the reaction of trifluoroacetaldehyde with 4-methoxy-2-methylphenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl carboxylic acids, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its potential use in drug development, as it can influence the compound’s bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
  • 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone
  • 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethanol

InChI

InChI=1S/C10H11F3O2/c1-6-5-7(15-2)3-4-8(6)9(14)10(11,12)13/h3-5,9,14H,1-2H3

InChI Key

YYSHRVGUPRWIID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C(F)(F)F)O

Origin of Product

United States

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